molecular formula C40H57N2NaO10S B1257520 Iejimalide C CAS No. 133613-80-6

Iejimalide C

Cat. No.: B1257520
CAS No.: 133613-80-6
M. Wt: 780.9 g/mol
InChI Key: LPNMNZOBSCASQD-BWPLXFDWSA-M
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Description

Iejimalide C, also known as this compound, is a useful research compound. Its molecular formula is C40H57N2NaO10S and its molecular weight is 780.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Mechanism of Action

Iejimalide C features a complex structure characterized by multiple chiral centers and a unique polyene macrolide core. Its primary mechanism involves the inhibition of vacuolar-type H^+-ATPases (V-ATPases), which are crucial for maintaining pH homeostasis in cells. This inhibition leads to significant cellular effects, such as actin disorganization, which can disrupt various cellular processes.

  • V-ATPase Inhibition : this compound binds to a site similar to that of bafilomycin A1, another known V-ATPase inhibitor. This binding results in the disruption of acidic organelles in cells, particularly HeLa cells, after just two hours of treatment. Following 24 hours, this disruption manifests as small actin aggregates instead of the typical actin fibers, indicating a profound impact on cytoskeletal dynamics .

Antitumor Activity

The antitumor properties of this compound have been documented through various studies. It exhibits potent cytotoxicity against a range of human tumor cell lines, making it a promising candidate for anticancer drug development. The compound's ability to induce apoptosis and inhibit cell proliferation has been demonstrated in vitro and in vivo.

  • In vitro Studies : Research indicates that this compound does not inhibit actin polymerization directly; rather, it affects the cytoskeleton indirectly through V-ATPase inhibition, leading to altered cellular morphology and function .
  • In vivo Studies : Animal models have shown that this compound can effectively reduce tumor size and improve survival rates, further supporting its potential as an anticancer agent .

Synthesis and Derivative Development

The total synthesis of this compound has been achieved through advanced organic chemistry techniques, allowing for the production of analogs with modified structures that may enhance efficacy or reduce toxicity. The synthesis process often involves:

  • Ring-closing metathesis : This method is critical for forming the macrolide structure efficiently.
  • Stille Coupling : Employed for constructing complex molecular frameworks necessary for bioactivity.

The development of non-natural analogs has opened avenues for exploring variations in biological activity and specificity against different cancer types .

Case Studies

Several case studies illustrate the applications of this compound in research:

  • Study on Actin Dynamics : A study highlighted the effects of this compound on actin dynamics in HeLa cells, revealing that its V-ATPase inhibition led to significant reorganization of the actin cytoskeleton without directly affecting polymerization processes .
  • Antitumor Efficacy Assessment : Another investigation assessed the antitumor efficacy of this compound across multiple cancer cell lines, demonstrating its ability to inhibit growth at low concentrations (GI50 values), which supports its potential use in therapeutic settings .
  • Synthesis Innovations : Research into the synthetic pathways for this compound has led to improved methods that allow for higher yields and more efficient production of this compound and its derivatives, facilitating further biological evaluations .

Properties

CAS No.

133613-80-6

Molecular Formula

C40H57N2NaO10S

Molecular Weight

780.9 g/mol

IUPAC Name

sodium;[(2S)-3-[[(2E,4E)-5-[(2S,3S,4E,6E,8S,11Z,13E,16S,17E,19E,21R,22E)-8,16-dimethoxy-3,12,18,21-tetramethyl-24-oxo-1-oxacyclotetracosa-4,6,11,13,17,19,22-heptaen-2-yl]-2-methylhexa-2,4-dienyl]amino]-2-formamido-3-oxopropyl] sulfate

InChI

InChI=1S/C40H58N2O10S.Na/c1-29-13-11-17-35(49-7)16-10-9-15-33(5)39(52-38(44)24-22-30(2)19-20-31(3)25-36(50-8)18-12-14-29)34(6)23-21-32(4)26-41-40(45)37(42-28-43)27-51-53(46,47)48;/h9-10,12-16,19-25,28,30,33,35-37,39H,11,17-18,26-27H2,1-8H3,(H,41,45)(H,42,43)(H,46,47,48);/q;+1/p-1/b14-12+,15-9+,16-10+,20-19+,24-22+,29-13-,31-25+,32-21+,34-23+;/t30-,33+,35-,36+,37+,39+;/m1./s1

InChI Key

LPNMNZOBSCASQD-BWPLXFDWSA-M

SMILES

CC1C=CC(=CC(CC=CC(=CCCC(C=CC=CC(C(OC(=O)C=C1)C(=CC=C(C)CNC(=O)C(COS(=O)(=O)[O-])NC=O)C)C)OC)C)OC)C.[Na+]

Isomeric SMILES

C[C@@H]\1/C=C/C(=C/[C@H](C/C=C/C(=C\CC[C@@H](/C=C/C=C/[C@@H]([C@H](OC(=O)/C=C1)/C(=C/C=C(\C)/CNC(=O)[C@H](COS(=O)(=O)[O-])NC=O)/C)C)OC)/C)OC)/C.[Na+]

Canonical SMILES

CC1C=CC(=CC(CC=CC(=CCCC(C=CC=CC(C(OC(=O)C=C1)C(=CC=C(C)CNC(=O)C(COS(=O)(=O)[O-])NC=O)C)C)OC)C)OC)C.[Na+]

Synonyms

iejimalide C

Origin of Product

United States

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